molecular formula C7H8N4 B13812968 Methyl-(6-methylpyridazin-3-yl)cyanamide CAS No. 219930-68-4

Methyl-(6-methylpyridazin-3-yl)cyanamide

Cat. No.: B13812968
CAS No.: 219930-68-4
M. Wt: 148.17 g/mol
InChI Key: AHEXPMFTMZVENX-UHFFFAOYSA-N
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Description

Methyl-(6-methylpyridazin-3-yl)cyanamide is a synthetic cyanamide derivative featuring a pyridazine ring substituted with a methyl group at position 6 and a methyl cyanamide group at position 2.

Properties

CAS No.

219930-68-4

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

methyl-(6-methylpyridazin-3-yl)cyanamide

InChI

InChI=1S/C7H8N4/c1-6-3-4-7(10-9-6)11(2)5-8/h3-4H,1-2H3

InChI Key

AHEXPMFTMZVENX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N(C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(6-methylpyridazin-3-yl)cyanamide can be achieved through various synthetic routes. One common method involves the reaction of 6-methylpyridazin-3-amine with cyanogen bromide under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the cyanamide group.

Another approach involves the use of alkyl cyanoacetates in the presence of a suitable catalyst. This method offers good yields and functional group compatibility, making it a preferred choice for industrial production .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the overall cost and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl-(6-methylpyridazin-3-yl)cyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

[3-[(6-Chloro-3-pyridyl)methyl]-2-thiazolidinylidene]cyanamide

Structural Differences :

  • Core Heterocycle: The compound features a thiazolidinone ring fused with a chloropyridyl group, contrasting with the pyridazine ring in Methyl-(6-methylpyridazin-3-yl)cyanamide .
  • Substituents : A chlorine atom at position 6 of the pyridyl group vs. a methyl group in the pyridazine derivative.

(6-Methyl-1,3-benzothiazol-2-yl)cyanamide

Structural Differences :

  • Core Heterocycle : Benzothiazole (a fused benzene-thiazole system) vs. pyridazine. Benzothiazole’s aromaticity and sulfur atom contribute to greater stability and distinct electronic properties .

Physicochemical Properties :

  • The benzothiazole ring likely enhances lipophilicity, improving membrane permeability in biological systems. In contrast, the pyridazine ring’s electron-deficient nature may reduce solubility in non-polar solvents .

Methyl-N-cyanoacetoimidates

Structural Differences :

  • These compounds lack a heterocyclic core, instead featuring an imidate group (N-cyanoacetoimidate) attached to a methyl group.

Reactivity :

  • Imidates are more reactive than cyanamides in nucleophilic substitution reactions due to the electron-rich oxygen atom. This compound’s reactivity would be moderated by the pyridazine ring’s electron-withdrawing effects .

General Cyanamide Derivatives in Agrochemical Contexts

Phytotoxicity and Plant Responses :

  • Cyanamide derivatives like this compound may share phytotoxic effects observed in general cyanamide fertilizers, such as oxidative stress induction and growth inhibition in young plants.

Defense Response Activation :

  • Cyanamide applications in agriculture trigger systemic acquired resistance (SAR) via salicylic acid (SA) pathways. Structural modifications in pyridazine derivatives might enhance or prolong this defense response compared to non-heterocyclic cyanamides .

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